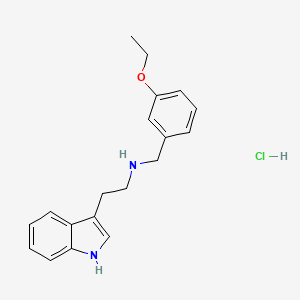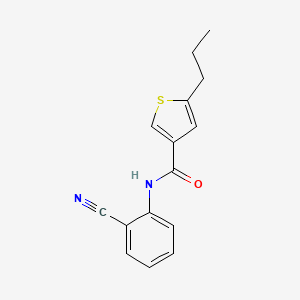
N-(3-ethoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ethoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride, commonly known as EB-Indole, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EB-Indole is a synthetic compound that is commonly used in scientific research as a tool to study the biochemical and physiological effects of various compounds on the human body.
作用机制
EB-Indole acts as a selective serotonin receptor agonist and a dopamine receptor agonist. It binds to the serotonin receptor and activates it, resulting in the release of serotonin. This leads to various physiological effects, including the regulation of mood, appetite, and sleep. EB-Indole also binds to the dopamine receptor and activates it, resulting in the release of dopamine. This leads to various physiological effects, including the regulation of movement and motivation.
Biochemical and Physiological Effects:
EB-Indole has been shown to have various biochemical and physiological effects on the human body. It has been shown to regulate mood, appetite, and sleep through its effects on the serotonin receptor. It has also been shown to regulate movement and motivation through its effects on the dopamine receptor. EB-Indole has been shown to have potential therapeutic applications in the treatment of various psychiatric disorders, including depression and anxiety.
实验室实验的优点和局限性
EB-Indole has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also a selective serotonin receptor agonist and a dopamine receptor agonist, which means that it can be used to study the effects of various compounds on these receptors. However, EB-Indole also has some limitations for lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds on the human body. It also has limited solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of EB-Indole. One future direction is the study of its potential therapeutic applications in the treatment of various psychiatric disorders. Another future direction is the study of its effects on other receptors in the human body. Additionally, the synthesis method of EB-Indole can be optimized to increase its yield and reduce its cost. Overall, the study of EB-Indole has the potential to lead to significant advancements in the field of neuroscience and psychiatry.
合成方法
EB-Indole is synthesized through a multi-step process that involves the use of various chemicals and reagents. The synthesis process starts with the reaction of 3-ethoxybenzaldehyde with nitroethane in the presence of a base, which results in the formation of 3-ethoxy-4-nitrophenylpropan-1-ol. This intermediate is then reduced using hydrogen gas in the presence of a catalyst to form 3-ethoxy-4-aminophenylpropan-1-ol. The final step involves the reaction of 3-ethoxy-4-aminophenylpropan-1-ol with indole-3-carboxaldehyde in the presence of a reducing agent to form EB-Indole.
科学研究应用
EB-Indole has a wide range of scientific research applications, including the study of various biochemical and physiological processes in the human body. EB-Indole is commonly used as a tool to study the effects of various compounds on the serotonin receptor, which is a key target for many drugs used to treat psychiatric disorders. EB-Indole is also used in the study of the effects of various compounds on the dopamine receptor, which is a key target for many drugs used to treat Parkinson's disease.
属性
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.ClH/c1-2-22-17-7-5-6-15(12-17)13-20-11-10-16-14-21-19-9-4-3-8-18(16)19;/h3-9,12,14,20-21H,2,10-11,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGPYJKTBXRPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNCCC2=CNC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-[8-(benzyloxy)-2-quinolinyl]vinyl}-2-methoxyphenyl acetate](/img/structure/B5468187.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-2-propen-1-one](/img/structure/B5468193.png)
![4-(hydroxymethyl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidin-4-ol](/img/structure/B5468208.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5468209.png)
![4-chloro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5468220.png)
![1'-[(dimethylamino)acetyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5468226.png)
![N-ethyl-2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5468231.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5468236.png)
![8-(2-fluoro-4,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5468247.png)
![4-(2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5468259.png)
![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5468263.png)

![4-chloro-N-{[(2,4-dimethoxyphenyl)amino]carbonyl}benzamide](/img/structure/B5468270.png)